molecular formula C11H11NO3 B13240236 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13240236
M. Wt: 205.21 g/mol
InChI Key: SZLDIUFMECMSJF-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 1194702-25-4) is a high-purity chemical compound supplied for laboratory research use. This tetrahydroisoquinoline derivative has a molecular formula of C11H11NO3 and a molecular weight of 205.21 . Tetrahydroisoquinoline derivatives are a significant class of compounds in medicinal chemistry research, often explored for their potential biological activities. A patent reviewing similar 1,2,3,4-tetrahydroisoquinoline compounds indicates their relevance in early-stage pharmacological research, such as in the study of orexin receptor antagonists . Computational chemistry data suggests that this core structure may exhibit high gastrointestinal absorption and other specific pharmacokinetic properties, which can be a valuable starting point for researchers in drug discovery . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and refer to the associated safety data sheet for detailed hazard information.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C11H11NO3/c1-12-10(13)6-8-7(11(12)14)4-3-5-9(8)15-2/h3-5H,6H2,1-2H3

InChI Key

SZLDIUFMECMSJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=CC=C2OC

Origin of Product

United States

Preparation Methods

Common Synthetic Routes

  • Pictet-Spengler Reaction:
    A classic approach to tetrahydroisoquinolines involves the acid-catalyzed condensation of β-phenylethylamine derivatives with aldehydes or ketones, leading to cyclization and formation of the isoquinoline ring. Modifications of this reaction can introduce substituents at specific ring positions.

  • Cyclization of N-Acylated Aminoketones:
    Starting from amino ketones, intramolecular cyclization under acidic or basic conditions can yield the 1,3-dione system.

  • Oxidation and Functional Group Transformations:
    Post-cyclization oxidation or functional group modifications (e.g., methylation, methoxylation) enable installation of substituents at desired positions.

Specific Preparation Methods for 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Two-Step Synthesis from 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

According to recent chemical supplier data (VulcanChem), the synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves a two-step process starting from 6-methoxy-1,2,3,4-tetrahydroisoquinoline :

Step Reagents/Conditions Description
1 Formaldehyde, methanol, inert atmosphere Introduction of the methyl group at the 2-position via reaction with formaldehyde
2 Sodium tetrahydridoborate (NaBH4), methanol Reduction step to stabilize intermediate and complete formation of the dione system
  • The process involves controlled methylation and subsequent oxidation/reduction to yield the 1,3-dione moiety while preserving the methoxy substituent at the 5-position (which corresponds to 6-position in some numbering conventions).

Related Isoquinoline Syntheses Informing Preparation

  • Advanced synthetic methods for tetrahydroisoquinoline alkaloids involve oxidative coupling, Suzuki coupling, and intramolecular amination steps that establish the core ring system and substituents.
  • The Bischler–Napieralski reaction, a classical method for isoquinoline synthesis, involves cyclodehydration of β-phenylethylamides to isoquinolines, which can be further functionalized to introduce dione groups.
  • Reductive amination and hydrogenation steps are often used to introduce alkyl substituents and reduce unsaturated intermediates.

Comparative Table of Key Preparation Steps

Preparation Step Starting Material Reagents/Conditions Outcome Notes
Methylation at 2-position 6-methoxy-1,2,3,4-tetrahydroisoquinoline Formaldehyde, methanol, inert atmosphere Introduction of methyl group Controlled to avoid overalkylation
Reduction and dione formation Intermediate methylated compound Sodium tetrahydridoborate (NaBH4), methanol Formation of 1,3-dione ring system Mild reducing agent preserves sensitive groups
Bromination (analog approach) Tetrahydroisoquinoline derivatives Bromine or NBS, organic solvent Halogenated derivatives at 5-position Regioselectivity influenced by substituents
Cyclization via Bischler–Napieralski β-phenylethylamides Acetic anhydride, acid catalyst Isoquinoline ring formation Followed by oxidation or substitution
Reductive amination and hydrogenation Amino intermediates NaBH4 or catalytic hydrogenation Alkyl substituent introduction Used in related isoquinoline syntheses

Summary and Research Outlook

The preparation of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione primarily involves:

  • Starting from methoxy-substituted tetrahydroisoquinoline precursors.
  • Introduction of the methyl group at the 2-position via formaldehyde-mediated alkylation.
  • Formation of the 1,3-dione system through controlled oxidation/reduction steps.
  • Optional halogenation or further functionalization based on desired derivatives.

This compound's synthesis is informed by classical isoquinoline chemistry, modern catalytic methods, and selective functional group transformations. The methods are scalable and amenable to research and industrial applications, with analytical techniques ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, alcohols). Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with various molecular targets and pathways. It is known to function as an antineuroinflammatory agent by modulating inflammatory pathways and reducing oxidative stress . The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Benzyl-5-chloro-8-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione (Compound 3a)
  • Structure : Differs by a chloro substituent at position 5 and a benzyl group at position 3.
  • Reactivity: Reacts with ethyl triphenylphosphoranylidene acetate to yield multiple products, including fused heterocycles (e.g., furanoquinoline derivatives) .
  • Key Insight : The chloro group enhances electrophilicity at position 5, facilitating nucleophilic substitution, whereas the methoxy group in the target compound may stabilize the aromatic system via electron donation.
Isoindoline-1,3-dione Derivatives (Compounds 13c, 14, 15)
  • Structure : Feature isoindoline-1,3-dione cores with substituted phenyl and triazolidine/thioxo groups.
  • Spectroscopic Data :

    Compound IR (C=O, cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) MS (m/z)
    13c 1785, 1714 2.50 (s, CH3), 7.15–8.19 (Ar-H) 414
    14 1781, 1707 2.35 (s, CH3), 7.48–8.35 (Ar-H) 338
    15 1781, 1704, 1672 2.56–2.64 (syn/anti CH3), 7.59–8.10 383
  • Comparison: The target compound’s tetrahydroisoquinoline backbone provides greater conformational flexibility compared to the planar isoindoline-dione system. Methoxy and methyl groups may alter solubility and π-stacking interactions .

Natural Product Analogues

A-10083 (5-(4,5-Dimethoxy-2-methyl-1-naphthalenyl)-1,2,3,4-tetrahydro-6,8-dimethoxy-1,3-dimethylisoquinoline)
  • Structure : Contains additional methoxy groups and a naphthalenyl substituent.
  • Biological Relevance : Natural derivatives often exhibit bioactivity linked to substituent patterns. The absence of a naphthalenyl group in the target compound may reduce lipophilicity and membrane permeability .
Sigma Receptor Affinity
  • Benzoxazolone Derivatives : High sigma-1 (σ1) receptor affinity (Ki ~2.6–30 nM) due to planar aromatic systems.
  • Indolin-1,3-dione Derivatives: Low σ1 affinity (Ki >300 nM) but notable σ2 selectivity (Ki ~42 nM). The additional carbonyl groups in the dione scaffold likely disrupt σ1 binding while enhancing σ2 interactions .
  • Implication for Target Compound: The tetrahydroisoquinoline-dione structure may similarly favor σ2 receptor selectivity, though substituent positions (e.g., methoxy at C5) could modulate this effect.
6-Methyl-1,2,3,4-tetrahydroquinoline
  • Structure : Lacks dione groups and methoxy substituents.
  • The dione groups in the target compound may increase reactivity or metabolic stability .

Biological Activity

5-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (commonly referred to as 5-Methoxy-TMIQ) is a compound belonging to the tetrahydroisoquinoline class. This class is known for its wide range of biological activities, including neuroprotective effects, anti-cancer properties, and potential therapeutic applications in various diseases. This article aims to provide a comprehensive overview of the biological activity of 5-Methoxy-TMIQ based on available research findings.

Chemical Structure and Properties

5-Methoxy-TMIQ has the following molecular characteristics:

  • Molecular Formula : C11_{11}H11_{11}N\O3_3
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 1194702-25-4

The compound features a methoxy group at the 5th position and a methyl group at the 2nd position on the tetrahydroisoquinoline scaffold, which enhances its chemical reactivity and biological interactions.

The biological activity of 5-Methoxy-TMIQ is primarily attributed to its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases. Additionally, studies indicate that this compound may influence angiogenesis and cancer cell viability through various signaling pathways.

Neuroprotective Effects

Research has demonstrated that 5-Methoxy-TMIQ exhibits neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels suggests a mechanism that could help mitigate symptoms associated with these conditions.

Anti-Cancer Properties

Several studies have explored the anti-cancer potential of tetrahydroisoquinoline derivatives, including 5-Methoxy-TMIQ. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, docking studies have indicated that it interacts with key receptors involved in cancer progression, such as KRas and VEGF receptors.

Table 1: Summary of Anti-Cancer Activity

CompoundTargetIC50 (μM)Effect
GM-3-18KRas0.9 - 10.7Significant inhibition
GM-3-121Anti-Angiogenesis1.72Potent activity
GM-3-13Angiogenesis5.44Moderate activity

Case Studies

  • Neuroprotection Against Oxidative Stress : A study evaluated the effects of 5-Methoxy-TMIQ on neuronal cells subjected to oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its protective role against oxidative damage.
  • Inhibition of Cancer Cell Proliferation : In a study involving colon cancer cell lines (Colo320, DLD-1), 5-Methoxy-TMIQ demonstrated a concentration-dependent inhibition of cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

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